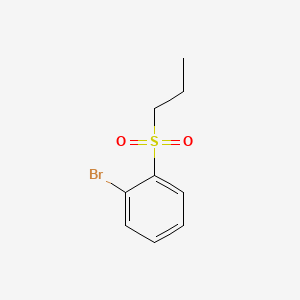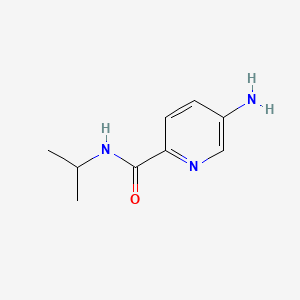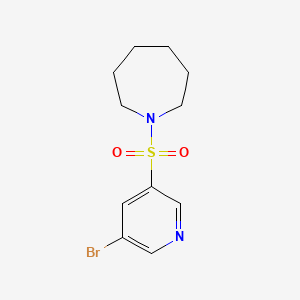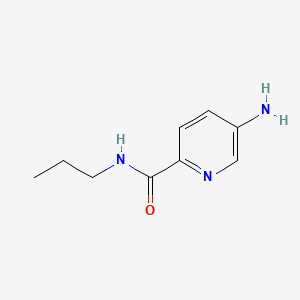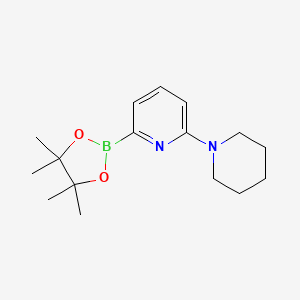
6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester is a highly valuable building block in organic synthesis . It is used as a reactant in the synthesis of aromatic copolyamides, which are applicable as fluorescent chemosensors for the detection of Cr, Fe, and Cu ions in organic-aqueous solutions .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are key building blocks in organic synthesis . Protodeboronation of these esters is a critical step in the synthesis process . This process is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The Suzuki–Miyaura (SM) coupling reaction is a critical process in the formation of the molecular structure . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. One key reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another key reaction is the protodeboronation of pinacol boronic esters, which is achieved using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It is a white to light yellow crystal powder . Its molecular formula is C11H16BNO2 .Safety And Hazards
properties
IUPAC Name |
2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHYIHFFRHRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

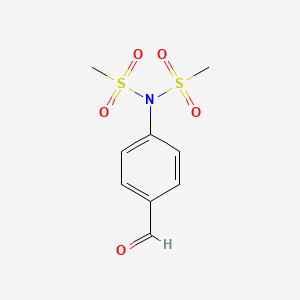
![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)
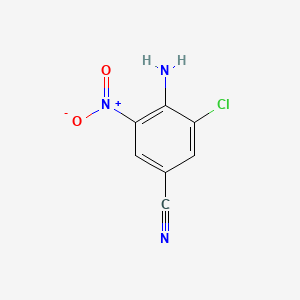
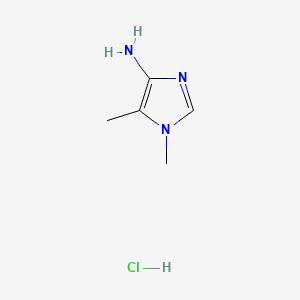
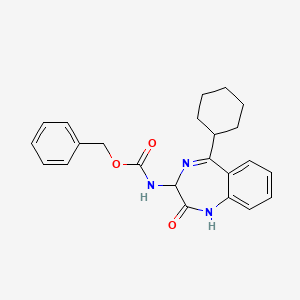
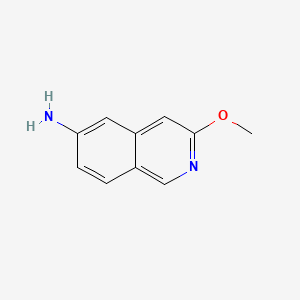
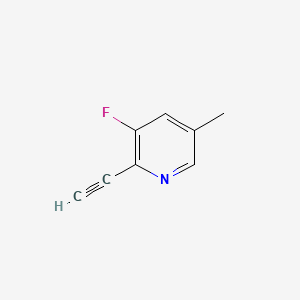
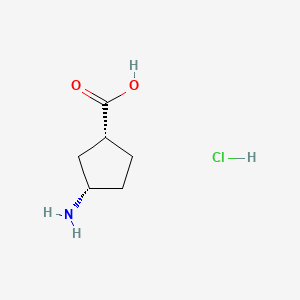
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
